An In-depth Technical Guide on the Biochemical Properties and Cellular Functions of Phytanic Acid
An In-depth Technical Guide on the Biochemical Properties and Cellular Functions of Phytanic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid present in the human diet, primarily derived from the consumption of dairy products, ruminant animal fats, and certain fish.[1] Unlike most fatty acids, the methyl group on the β-carbon of phytanic acid prevents its metabolism through the typical β-oxidation pathway.[1] Instead, it undergoes α-oxidation in the peroxisome.[1] The accumulation of phytanic acid due to defects in this metabolic pathway leads to the rare autosomal recessive neurological disorder, Refsum disease, characterized by a range of symptoms including retinitis pigmentosa, anosmia, peripheral neuropathy, and ataxia.[2] Beyond its role in pathology, phytanic acid has been shown to modulate various cellular processes, including gene expression through the activation of nuclear receptors. This guide provides a comprehensive overview of the biochemical properties and cellular functions of phytanic acid, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways.
Biochemical Properties of Phytanic Acid
The fundamental biochemical characteristics of phytanic acid are crucial for understanding its behavior in biological systems. These properties are summarized in the tables below.
Table 1: Physicochemical Properties of Phytanic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₄₀O₂ | [3] |
| Molecular Weight | 312.53 g/mol | [3] |
| IUPAC Name | 3,7,11,15-tetramethylhexadecanoic acid | [3] |
| CAS Number | 14721-66-5 | [3] |
| Melting Point | -65°C | [4] |
| Boiling Point | 391.36°C (estimate) | [4] |
| Appearance | Colorless Liquid | [4] |
Table 2: Solubility of Phytanic Acid
| Solvent | Solubility | Reference(s) |
| DMSO | ~100 mg/mL | [5] |
| Dimethyl formamide (DMF) | ~100 mg/mL | [5] |
| Ethanol | ~100 mg/mL | [5] |
| 0.15 M Tris-HCl (pH 8.5) | 1 mg/mL | [5] |
| Water | Sparingly soluble | [5] |
Table 3: Plasma Concentrations of Phytanic Acid
| Population | Plasma Concentration (µmol/L) | Reference(s) |
| Healthy Individuals (Vegans) | Geometric Mean: 0.86 | [6] |
| Healthy Individuals (Vegetarians) | Geometric Mean: 3.93 | [6] |
| Healthy Individuals (Meat-eaters) | Geometric Mean: 5.77 | [6] |
| Refsum Disease Patients | Can exceed the millimolar range | [2] |
Cellular Functions and Signaling Pathways
Phytanic acid is not merely a metabolic byproduct but an active signaling molecule that influences various cellular functions, primarily through its interaction with nuclear receptors and other signaling proteins.
Phytanic Acid Metabolism
The degradation of phytanic acid is a multi-step process that begins with its activation to phytanoyl-CoA. Due to the presence of a methyl group on the β-carbon, it cannot undergo direct β-oxidation. Instead, it is metabolized via α-oxidation in the peroxisomes, followed by β-oxidation of the resulting pristanic acid. A less prominent pathway, ω-oxidation, also contributes to its metabolism.
Nuclear Receptor Activation
Phytanic acid and its metabolite, pristanic acid, are known to be natural ligands for several nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs). This interaction allows phytanic acid to regulate the expression of genes involved in lipid metabolism and inflammation.[7][8]
Table 4: Quantitative Data on Cellular Functions of Phytanic Acid
| Cellular Function | Parameter | Value | Cell Type/System | Reference(s) |
| PPARα Activation | EC₅₀ | 40 µM | Primary human fibroblasts | [5] |
| RXRα Transactivation | EC₅₀ | 3 µM | Luciferase reporter assay | [5] |
Mitochondrial Dysfunction
The accumulation of phytanic acid, as seen in Refsum disease, can lead to mitochondrial dysfunction. Studies have shown that phytanic acid can act as a protonophore, dissipating the mitochondrial membrane potential and uncoupling oxidative phosphorylation. This leads to decreased ATP synthesis and increased production of reactive oxygen species (ROS), contributing to cellular damage.
GPR40 Signaling
Phytanic acid has been identified as an agonist for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). Activation of GPR40 by phytanic acid leads to an increase in intracellular calcium levels, which can modulate various downstream signaling pathways.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of phytanic acid.
Protocol 1: Extraction and Quantification of Phytanic Acid from Plasma by GC-MS
This protocol describes the extraction of total fatty acids from plasma followed by derivatization and quantification of phytanic acid using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Plasma sample
-
Internal standard (e.g., [3-methyl-²H₃]phytanic acid)
-
Methanol
-
Chloroform
-
1N Potassium Hydroxide (KOH) in methanol
-
1N Hydrochloric acid (HCl)
-
Iso-octane
-
Pentafluorobenzyl (PFB) bromide
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Glass tubes (16x125 mm and 10x75 mm)
-
Vortex mixer
-
Centrifuge
-
SpeedVac concentrator
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation:
-
To a 16x125 mm glass tube, add 200 µL of plasma.
-
Add a known amount of the internal standard.
-
Add 1 mL of methanol and vortex thoroughly.
-
-
Saponification (for total fatty acids):
-
Add 500 µL of 1N KOH in methanol.
-
Vortex and incubate at 60°C for 1 hour to hydrolyze the esterified fatty acids.
-
-
Acidification and Extraction:
-
Cool the sample to room temperature.
-
Add 500 µL of 1N HCl to acidify the solution (pH should be < 5).
-
Add 1 mL of iso-octane, vortex vigorously for 2 minutes, and centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper iso-octane layer to a clean 10x75 mm glass tube.
-
Repeat the extraction with another 1 mL of iso-octane and combine the organic layers.
-
-
Derivatization:
-
Evaporate the pooled iso-octane extract to dryness under a stream of nitrogen or using a SpeedVac.
-
Add 25 µL of 1% PFB bromide in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.
-
Vortex and incubate at room temperature for 20 minutes.
-
Evaporate the derivatization reagents to dryness.
-
-
Sample Reconstitution and GC-MS Analysis:
-
Reconstitute the dried derivatized sample in 50 µL of iso-octane.
-
Transfer to a GC-MS autosampler vial.
-
Inject 1 µL into the GC-MS system.
-
GC Conditions (example):
-
Injector temperature: 250°C
-
Oven program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
Carrier gas: Helium
-
-
MS Conditions (example):
-
Ionization mode: Electron Ionization (EI)
-
Acquisition mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for phytanic acid-PFB ester and the internal standard.
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of phytanic acid.
-
Calculate the concentration of phytanic acid in the plasma sample based on the peak area ratio of the analyte to the internal standard and the standard curve.[10]
-
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol outlines the use of the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential in cultured cells treated with phytanic acid.
Materials:
-
Cultured cells (e.g., fibroblasts, neurons)
-
Phytanic acid stock solution (dissolved in a suitable solvent like DMSO)
-
JC-1 staining solution
-
Cell culture medium
-
Assay buffer (e.g., PBS)
-
96-well black, clear-bottom plates or chamber slides
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black plate or chamber slide at an appropriate density and allow them to adhere overnight.
-
-
Phytanic Acid Treatment:
-
Prepare different concentrations of phytanic acid in cell culture medium.
-
Remove the old medium from the cells and add the medium containing phytanic acid.
-
Include a vehicle control (medium with the solvent used for the phytanic acid stock).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically a 1:10 dilution in culture medium).
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.
-
-
Washing:
-
Carefully remove the staining solution.
-
Wash the cells twice with assay buffer.
-
-
Imaging and Analysis:
-
Fluorescence Microscopy:
-
Add fresh assay buffer to the wells.
-
Immediately visualize the cells using a fluorescence microscope.
-
Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates).
-
Apoptotic or unhealthy cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Capture images of both red and green fluorescence.
-
-
Fluorescence Plate Reader:
-
Add fresh assay buffer to the wells.
-
Measure the fluorescence intensity at two wavelength pairs:
-
Excitation/Emission ~535/595 nm for red fluorescence (J-aggregates).
-
Excitation/Emission ~485/535 nm for green fluorescence (JC-1 monomers).
-
-
Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.[6][11][12][13][14]
-
-
Protocol 3: Assessment of Phytanic Acid Alpha-Oxidation in Cultured Fibroblasts
This protocol describes a method to measure the α-oxidation of phytanic acid in cultured human fibroblasts by quantifying the production of its downstream metabolite, pristanic acid.
Materials:
-
Cultured human fibroblasts (control and patient-derived)
-
[1-¹⁴C]Phytanic acid or deuterated phytanic acid
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Scintillation counter and cocktail (if using radiolabeled substrate)
-
GC-MS system (if using deuterated substrate)
-
Solvents for extraction (as in Protocol 1)
Procedure:
-
Cell Culture and Substrate Incubation:
-
Grow fibroblasts to confluency in culture flasks.
-
On the day of the experiment, replace the culture medium with fresh medium containing a known concentration of labeled phytanic acid (e.g., [1-¹⁴C]phytanic acid).
-
Incubate the cells for a specific period (e.g., 24-48 hours).
-
-
Sample Collection:
-
After incubation, collect the culture medium.
-
Wash the cell monolayer with PBS and then harvest the cells by trypsinization or scraping.
-
-
Extraction of Fatty Acids:
-
Extract fatty acids from both the culture medium and the cell pellet separately using the extraction procedure described in Protocol 1 (steps 3 and 4).
-
-
Analysis:
-
Radiolabeled Substrate:
-
Separate the fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Identify the spots corresponding to phytanic acid and pristanic acid.
-
Scrape the spots and measure the radioactivity using a scintillation counter.
-
The rate of α-oxidation can be calculated from the amount of ¹⁴CO₂ produced or the amount of radiolabeled pristanic acid formed.[15]
-
-
Deuterated Substrate:
-
Derivatize the extracted fatty acids as described in Protocol 1 (step 4).
-
Analyze the samples by GC-MS to quantify the amount of deuterated pristanic acid formed.[16]
-
-
-
Data Normalization:
-
Normalize the α-oxidation activity to the total protein content of the cell lysate.
-
Conclusion
Phytanic acid is a multifaceted branched-chain fatty acid with significant implications for human health. Its accumulation due to impaired α-oxidation is the hallmark of Refsum disease, leading to severe neurological symptoms. Beyond its pathological role, phytanic acid functions as a signaling molecule, modulating gene expression through the activation of nuclear receptors like PPARs and RXRs, and influencing cellular processes such as mitochondrial function and calcium homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the roles of phytanic acid in health and disease and to explore potential therapeutic interventions for related disorders.
References
- 1. Phytanic acid activates PPARα to promote beige adipogenic differentiation of preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytanic acid: production from phytol, its breakdown and role in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the oxidation of phytanic acid and pristanic acid in human fibroblasts by acylcarnitine analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytanic acid, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. chem-agilent.com [chem-agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. 101.200.202.226 [101.200.202.226]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Phytanic acid alpha-oxidation in human cultured skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phytanic acid alpha-oxidation in peroxisomal disorders: studies in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
